

A Comparative Analysis of (-)-Diacetyl-D-tartaric Anhydride Purity from Different Suppliers

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Compound of Interest

Compound Name: (-)-Diacetyl-D-tartaric Anhydride

Cat. No.: B019596

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For researchers, scientists, and professionals in drug development, the purity of chiral reagents is paramount to ensure the stereochemical integrity and overall quality of synthesized molecules. This guide provides a comparative assessment of **(-)-Diacetyl-D-tartaric anhydride** from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The evaluation is based on key purity parameters determined through a series of analytical experiments.

Data Summary

The purity of **(-)-Diacetyl-D-tartaric anhydride** from the three suppliers was assessed based on its physical and chemical properties. The results are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C	Reference Value
Appearance	White crystalline powder	Off-white crystalline powder	White crystalline powder	White or off-white crystalline powder[1]
Melting Point (°C)	133-135	131-134	134-136	133-136 °C[1]
Specific Rotation [α] _{D20} (c=0.5, CHCl ₃)	-96.5°	-94.2°	-97.8°	-93 to -98°[1]
Purity by Titration (%)	≥ 98.5	≥ 98.0	≥ 99.0	≥ 98%[1]
Purity by HPLC (%)	98.8	97.5	99.2	N/A
Residual Solvents (GC-HS)	< 0.1%	< 0.2%	< 0.1%	N/A

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Melting Point Determination

The melting point of a substance is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity.

- Apparatus: Digital melting point apparatus.
- Procedure: A small amount of the crystalline sample was packed into a capillary tube to a height of 2-3 mm. The capillary tube was placed in the heating block of the melting point apparatus. The temperature was ramped up quickly to about 10°C below the expected melting point and then increased at a rate of 1°C/min. The temperature range from the appearance of the first liquid drop to the complete melting of the sample was recorded.

Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is directly related to the enantiomeric purity of the sample.

- Apparatus: Polarimeter.
- Procedure: A solution of **(-)-Diacetyl-D-tartaric anhydride** was prepared by dissolving a precisely weighed amount of the sample in chloroform to a concentration of 0.5 g/100 mL. The solution was transferred to a 1-decimeter polarimeter tube. The optical rotation was measured at 20°C using the sodium D-line (589 nm). The specific rotation was calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Purity by Titration

This method determines the assay of the anhydride by reacting it with water to form the corresponding diacid, which is then titrated with a standardized base.

- Reagents: 0.1 N Sodium Hydroxide (standardized), deionized water, phenolphthalein indicator.
- Procedure: A precisely weighed sample of the anhydride (approximately 0.5 g) was dissolved in 50 mL of deionized water. The solution was gently heated to ensure complete hydrolysis of the anhydride to diacetyltartaric acid. After cooling to room temperature, a few drops of phenolphthalein indicator were added. The solution was then titrated with standardized 0.1 N sodium hydroxide until a persistent pink endpoint was observed. The purity was calculated based on the stoichiometry of the reaction.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. For chiral compounds, specialized chiral columns can be used to determine enantiomeric purity. Given that **(-)-Diacetyl-D-tartaric anhydride** is used as a chiral derivatizing agent, a reverse-phase HPLC method can be employed to assess its purity.^{[2][3]}

- System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Procedure: A standard solution of the sample was prepared in the mobile phase. The sample was injected into the HPLC system, and the chromatogram was recorded. The area of the main peak and any impurity peaks were used to calculate the purity of the sample.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

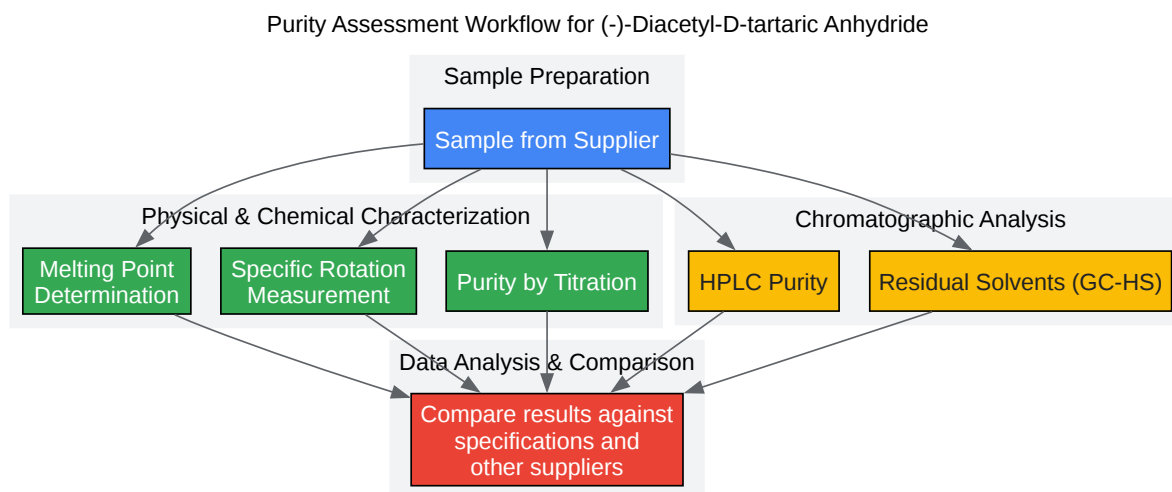
This method is used to identify and quantify any residual solvents from the synthesis and purification process.

- System: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
- Column: A suitable capillary column for solvent analysis (e.g., DB-624).
- Procedure: A weighed sample was placed in a headspace vial and sealed. The vial was heated to a specific temperature to allow volatile solvents to partition into the headspace. A sample of the headspace gas was then automatically injected into the GC for analysis.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **(-)-Diacetyl-D-tartaric anhydride**.



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Caption: Workflow for the purity assessment of **(-)-Diacetyl-D-tartaric anhydride**.

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